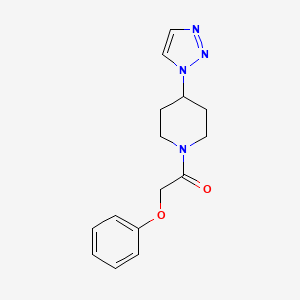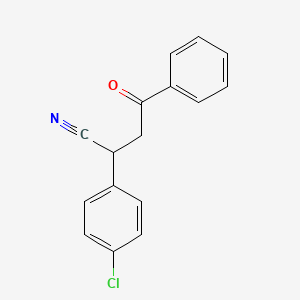
2-(4-氯苯基)-4-氧代-4-苯基丁腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile (COPB) is an organic compound that has been studied for its potential use in a variety of scientific applications. COPB is a member of the nitrile family, which consists of compounds containing a carbon-nitrogen triple bond. COPB is a versatile compound that has been studied for its use in a range of applications, including synthesis, scientific research, and mechanism of action.
科学研究应用
Antimicrobial and Antiproliferative Agent
This compound has been synthesized and studied for its pharmacological activities as a prospective antimicrobial and antiproliferative agent . The synthesized derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
The compound has shown promising results in anticancer screening, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests potential applications in the development of new anticancer drugs .
Catalyst for Reactions
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile, also known as BCPB, has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. This opens up possibilities for its use in various chemical synthesis processes.
Polymerization Agent
BCPB has been used as a polymerization agent. This suggests that it could be used in the production of various types of polymers, which have a wide range of applications in industries such as plastics, coatings, and adhesives.
Reagent in Organic Synthesis
BCPB has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. This indicates its potential use in the development of new drugs and agricultural products.
Anti-inflammatory and Antioxidant Properties
BCPB has been found to have anti-inflammatory and antioxidant properties. This suggests potential applications in the treatment of inflammatory diseases and conditions associated with oxidative stress.
Inhibitor of Cancer Cell Growth
BCPB has been shown to inhibit the growth of certain cancer cell lines. This suggests potential applications in cancer treatment, particularly in the development of new drugs that can inhibit the growth of cancer cells.
Intramolecular Cyclization
The compound has been found to undergo intramolecular cyclization . This property could be exploited in the synthesis of various cyclic compounds, which are often used in the development of pharmaceuticals and other chemical products .
属性
IUPAC Name |
2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-6-12(7-9-15)14(11-18)10-16(19)13-4-2-1-3-5-13/h1-9,14H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVVRHQKPNQOMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

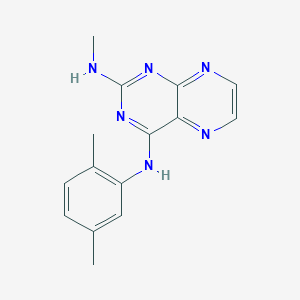
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)

![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)
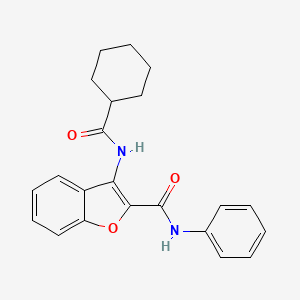
![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)
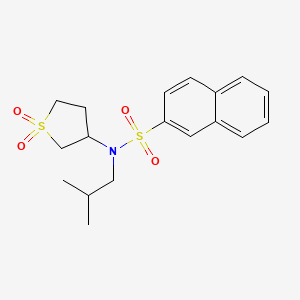
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
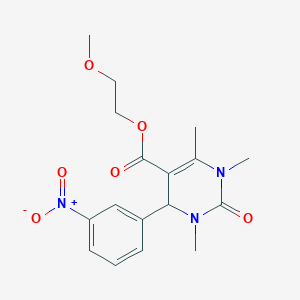
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)
